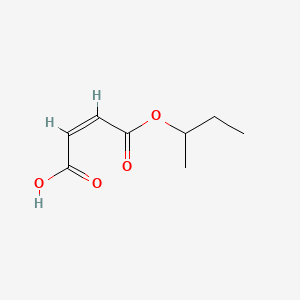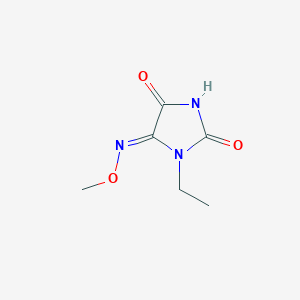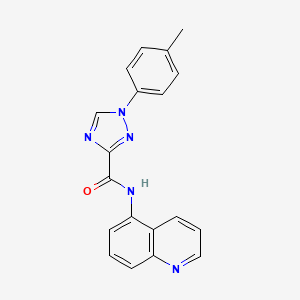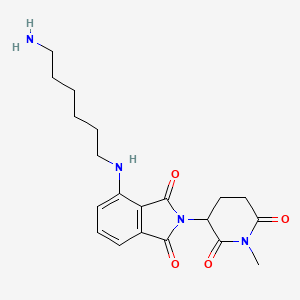
sec-Butyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl maleate: is an organic compound with the molecular formula C8H12O4 . It is an ester derived from maleic acid and sec-butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: sec-Butyl maleate can be synthesized through the esterification of maleic acid with sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting maleic anhydride with sec-butanol in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: sec-Butyl maleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to maleic acid and sec-butanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Polymerization: Initiators such as peroxides or azo compounds under controlled temperature conditions.
Major Products:
Hydrolysis: Maleic acid and sec-butanol.
Addition Reactions: Halogenated maleates, hydrogenated maleates.
Polymerization: Polyesters and other polymeric materials.
Applications De Recherche Scientifique
sec-Butyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Explored for its potential in developing new pharmaceutical formulations and drug delivery mechanisms.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mécanisme D'action
The mechanism by which sec-Butyl maleate exerts its effects is primarily through its chemical reactivity. The ester functional group can undergo hydrolysis to release maleic acid and sec-butanol, which can then participate in various biochemical pathways. The double bond in the maleate moiety allows for addition reactions, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Diethyl maleate: An ester of maleic acid and ethanol, used in similar applications as sec-Butyl maleate.
Dimethyl maleate: An ester of maleic acid and methanol, also used in polymer synthesis and as a chemical intermediate.
Dibutyl maleate: An ester of maleic acid and butanol, commonly used as a plasticizer and in the production of coatings and adhesives.
Uniqueness: this compound is unique due to its specific ester group derived from sec-butanol, which imparts distinct physical and chemical properties compared to other maleate esters. Its ability to undergo various chemical reactions and form biodegradable polymers makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
924-63-0 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4- |
Clé InChI |
GTVVADNAPPKOSH-PLNGDYQASA-N |
SMILES isomérique |
CCC(C)OC(=O)/C=C\C(=O)O |
SMILES canonique |
CCC(C)OC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)

![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![2-(9b,10-dihydroindeno[1,2-b]indol-5(4bH)-yl)-2-oxo-1-phenylethyl acetate](/img/structure/B15282570.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)

